molecular formula C9H13NO2 B2710529 2-Azaspiro[4.5]decane-3,4-dione CAS No. 2375274-23-8

2-Azaspiro[4.5]decane-3,4-dione

Katalognummer B2710529
CAS-Nummer: 2375274-23-8
Molekulargewicht: 167.208
InChI-Schlüssel: SATYEXHIQKUMOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.5]decane-3,4-dione is a chemical compound with the CAS Number: 2375274-23-8 . It has a molecular weight of 167.21 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2/c11-7-8(12)10-6-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12) .


Chemical Reactions Analysis

In the synthesis of spirotetramat, a key intermediate was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was then obtained through a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 167.21 .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

2-Azaspiro[4.5]decane-3,4-dione derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds, particularly those with aromatic substitutions, have displayed significant anticonvulsant activity in models like the maximal electroshock (MES) test in mice. The introduction of aromatic areas to the cyclohexane ring has been a focus to study the impact on anticonvulsant efficacy and neurotoxicity, with findings indicating that specific derivatives, such as N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione, showed higher protection than magnesium valproate, a standard substance used in these studies (Obniska, Kamiński, & Tatarczyńska, 2006).

Serotonin Receptor Activity

Another area of research involves evaluating the serotonin 5-HT1A and 5-HT2A receptor affinities of this compound derivatives. These studies found that certain derivatives exhibited low affinity for 5-HT1A/5-HT2A receptors, whereas others, especially those with an ethylene spacer and a cyclohexane moiety, were considered potent 5-HT1A ligands. This research suggests that these compounds could have implications in developing treatments for psychiatric disorders (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).

Structural and Chemical Properties

The structural and chemical properties of this compound derivatives have also been a focus of research. Studies involving the synthesis and crystallization of these compounds provide insights into their conformation, which is crucial for understanding how structural variations impact their pharmacological properties. For instance, the lactone rings in certain derivatives adopt an envelope conformation, which influences their reactivity and potential as pharmacological agents (Zukerman-Schpector, Biaggio, Rufino, & Caracelli, 1999).

Safety and Hazards

The safety information for 2-Azaspiro[4.5]decane-3,4-dione includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

2-azaspiro[4.5]decane-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-8(12)10-6-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATYEXHIQKUMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.